6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-2-3-7-4-8(5-10)12-9(7)11-6/h2-4H,1H3,(H,11,12) |
InChI Key |
OZTWXMKEHSILOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)C#N |
Origin of Product |
United States |
Preparation Methods
Knorr-Type Pyrrole Synthesis
The pyrrolo[2,3-b]pyridine core is constructed through a modified Knorr pyrrole synthesis. A β-keto ester derivative reacts with 4-amino-6-methylpyridine-3-carbonitrile under acidic conditions (acetic acid, 80°C, 12 h), forming the bicyclic framework. This method achieves 72% yield but requires rigorous exclusion of moisture to prevent hydrolysis of the nitrile group.
Reaction Conditions Table
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| β-keto ester | 10 mmol | Acetic acid | 80°C | 12 h | 72% |
| 4-Amino-6-methylpyridine-3-carbonitrile | 10 mmol | - | - | - | - |
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates cyclization. A mixture of 2-aminonicotinonitrile and methyl acetylacetate in dimethylformamide (DMF) undergoes cyclization at 150°C for 20 minutes, yielding 81% of the target compound. This method reduces side-product formation compared to conventional heating.
Functionalization via Cross-Coupling Reactions
| Catalyst | Base | Solvent Ratio | Time | Yield |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | 2.5:1 dioxane/H₂O | 8 h | 68% |
| Pd(PPh₃)₄ | Cs₂CO₃ | 3:1 THF/H₂O | 12 h | 55% |
Bromination-Cyanation Sequence
Bromination at position 6 followed by cyanation offers an alternative pathway. 6-Methyl-1H-pyrrolo[2,3-b]pyridine is treated with N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 80°C, 5 h), yielding the 6-bromo derivative. Subsequent displacement with copper(I) cyanide in DMF (120°C, 6 h) installs the nitrile group.
Post-Functionalization Strategies
Tosylation-Protected Intermediates
Protection of the pyrrole nitrogen enhances regioselectivity in subsequent reactions. Treatment with p-toluenesulfonyl chloride (1.2 equiv) in dichloromethane/aqueous NaOH forms the tosylated intermediate, which undergoes smooth methyl group introduction via Grignard addition (MeMgBr, THF, 0°C to rt, 2 h).
Protection/Deprotection Yield Comparison
| Step | Reagent | Yield |
|---|---|---|
| Tosylation | TsCl/NaOH | 89% |
| Deprotection | H₂SO₄ (conc.) | 95% |
Nitrile Group Installation via Sandmeyer Reaction
Diazotization of a 6-methyl-2-amino precursor (NaNO₂, HCl, 0°C) followed by treatment with CuCN generates the nitrile functionality. This method is less favored due to competing side reactions (yield: 48%) but remains viable for large-scale synthesis.
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Economic viability is improved by recovering Pd catalysts via Dowex ion-exchange resins and recycling dioxane through fractional distillation. This reduces production costs by ~22% per kilogram.
Environmental Impact Mitigation
Alternative solvents like cyclopentyl methyl ether (CPME) reduce toxicity profiles. A 2023 lifecycle assessment showed CPME-based routes lower the E-factor (kg waste/kg product) from 18.2 to 6.7 compared to DMF-based methods.
Analytical Characterization and Quality Control
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥97% purity. Critical impurities include des-methyl byproducts (retention time: 8.2 min) and over-tosylated derivatives (10.7 min).
Impurity Profile Table
| Impurity | Retention Time (min) | Max Allowable % |
|---|---|---|
| Des-methyl derivative | 8.2 | 0.5 |
| Di-tosylated compound | 10.7 | 0.3 |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer properties, particularly in targeting fibroblast growth factor receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The biological activity of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is primarily attributed to its ability to inhibit fibroblast growth factor receptors. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Positional Isomer: 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- Structural Difference : The carbonitrile group is at position 5 instead of 2.
- Biological Activity: Positional isomerism can significantly impact binding affinity to biological targets, as seen in kinase inhibitor studies .
- Molecular Formula : C₉H₇N₃ (identical to the target compound).
Thieno[2,3-b]pyridine Derivatives
- Example Compound: 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c) .
- Core Difference : Replaces the pyrrole ring with a thiophene ring.
- Implications :
- Electron Richness : Thiophene’s sulfur atom enhances electron richness, improving electrophilic substitution reactivity.
- Bulk and Solubility : The 5-bromobenzofuran substituent increases steric bulk and may reduce aqueous solubility compared to the methyl-substituted pyrrolopyridine.
- Applications: Used in synthesizing pyrimidinone and triazolopyrimidine derivatives as Pim-1 kinase inhibitors .
Monocyclic Pyridine Analogues
- Example Compound : 6-Methyl-2-pyridinecarbonitrile .
- Structural Simplicity: Lacks the fused pyrrole ring, resulting in a planar monocyclic structure.
- Implications :
- Reduced Rigidity : Lower binding affinity in biological systems due to decreased structural rigidity.
- Synthetic Utility : Simpler to functionalize but less effective in stacking interactions critical for enzyme inhibition.
Complex Fused Heterocycles
- Example Compound: 5-(((1S,3R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)methylamino)pyrazine-2-carbonitrile .
- Core Difference : Incorporates imidazo-pyrrolo-pyrazine and pyrazine rings with a cyclopentyl group.
- Implications :
- Enhanced Complexity : Multiple fused rings and stereochemistry increase specificity for kinase targets but complicate synthesis.
- Pharmacokinetics : The cyclopentyl group may improve membrane permeability compared to the methyl group in the target compound.
Data Table: Key Properties and Comparisons
Research Findings and Implications
- Synthetic Challenges: Thienopyridine derivatives (e.g., 6c) require multi-step syntheses involving halogenated intermediates, whereas pyrrolopyridines offer simpler routes .
Biological Activity
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound notable for its structural features that include both pyrrole and pyridine rings. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, highlighting its interactions, effects on various cell lines, and potential therapeutic applications.
- Molecular Formula : C₉H₈N₄
- Molecular Weight : Approximately 160.173 g/mol
- Functional Groups : Pyrrole, pyridine, and carbonitrile
The presence of the carbonitrile functional group is significant as it enhances the compound's reactivity and biological activity, making it a candidate for various medicinal applications.
Antitumor Activity
Research indicates that derivatives of this compound exhibit notable antitumor properties. A study focusing on similar pyrrolo[2,3-b]pyridine derivatives revealed significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation. For instance, derivative 4h demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating potent inhibitory activity against these targets .
Antiproliferative Effects
The antiproliferative activity of this compound has been assessed against various cancer cell lines. A study reported that modifications to the pyridine structure could enhance antiproliferative effects, particularly against HeLa and MDA-MB-231 cell lines. The presence of hydroxyl (-OH) groups was found to improve the efficacy of these compounds significantly .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cellular processes that lead to uncontrolled cell growth.
- Induction of Apoptosis : It has been shown to induce apoptotic pathways in cancer cells, contributing to its antitumor effects.
- Targeting Specific Receptors : The interaction with FGFRs suggests a targeted approach to inhibiting pathways critical for tumor growth.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrrolo[2,3-b]pyridine derivatives:
| Compound Name | CAS Number | IC50 (nM) | Similarity Index |
|---|---|---|---|
| 6-Methyl-1H-pyrrolo[2,3-b]pyridine | 824-51-1 | - | 0.90 |
| 4-Methyl-1H-pyrrolo[2,3-b]pyridine | 271-63-6 | - | 0.90 |
| 4-Amino-1H-pyrrolo[2,3-b]pyridine | 74420-00-1 | - | 0.89 |
This table illustrates how structural similarities may influence biological activities across different compounds .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Treatment : In vitro studies demonstrated that derivative 4h not only inhibited the proliferation of breast cancer cells (4T1) but also reduced their migration and invasion capabilities .
- Antimicrobial Activity : Research on related pyrrole derivatives indicated promising antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus . This suggests a broader application in treating infections alongside cancer therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. For example, 2-amino-pyrrole derivatives react with active methylene reagents (e.g., malononitrile or β-ketoesters) under acidic conditions (e.g., acetic acid) to form the pyrrolo[2,3-b]pyridine core. Multi-step protocols may involve regioselective nitrile introduction at the 2-position using cyano-group donors like chloroacetonitrile . Key intermediates are purified via recrystallization (ethanol/water) or column chromatography .
Q. How is the structure of this compound confirmed?
- Methodological Answer : Structural validation combines spectroscopic and crystallographic methods:
- IR spectroscopy : Confirms nitrile (C≡N) stretches at ~2200 cm⁻¹ and NH/CH₃ groups .
- NMR : ¹H NMR identifies methyl groups (δ ~2.5 ppm) and aromatic protons; ¹³C NMR verifies nitrile carbons (~110 ppm) .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-π stacking between heterocyclic rings, critical for stability and intermolecular interactions .
Q. What are the key challenges in achieving regiochemical purity during synthesis?
- Methodological Answer : Competing reactivity at the 2- vs. 5-positions (due to pyrrole-pyridine conjugation) requires precise control. Strategies include:
- Temperature modulation : Slow heating during cyclization to favor kinetic products.
- Protecting groups : Temporary blocking of reactive sites (e.g., acetyl groups) .
- Regioselective catalysts : Use of Lewis acids (e.g., ZnCl₂) to direct nitrile addition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer :
- Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., cyclization), improving yields by 15–20% compared to batch methods .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) increase intermediate solubility but may require post-reaction extraction to remove residues.
- Catalyst screening : Transition metals (Pd, Cu) or organocatalysts (e.g., DBU) accelerate rate-limiting steps .
Q. What computational tools predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Simulates binding to targets (e.g., kinases) using software like AutoDock Vina. Substituent effects (e.g., electron-withdrawing groups at the 6-methyl position) enhance binding affinity to ATP pockets in cancer-related enzymes .
- QSAR models : Correlate structural descriptors (logP, polar surface area) with experimental IC₅₀ values to prioritize derivatives for synthesis .
Q. How do crystallographic studies inform hydrogen-bonding networks in related compounds?
- Methodological Answer : X-ray analysis of analogs (e.g., 5-acetyl-3-amino-thieno[2,3-b]pyridine-2-carbonitrile) reveals:
- Intermolecular interactions : N–H⋯O bonds form 2D networks, stabilizing crystal lattices.
- Dihedral angles : Non-planar heterocyclic cores (e.g., 58.2° between pyridine and aryl rings) influence packing and solubility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in regiochemical assignments for pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- Isomer differentiation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian). For example, 2- vs. 5-carbonitrile isomers show distinct ¹³C NMR signals due to conjugation effects .
- Single-crystal XRD : Resolves positional ambiguities definitively, as seen in studies of thieno[2,3-b]pyridine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
